molecular formula C9H14N2O2S B12106655 N-(2-Aminophenyl)-N-ethylmethanesulfonamide

N-(2-Aminophenyl)-N-ethylmethanesulfonamide

Cat. No.: B12106655
M. Wt: 214.29 g/mol
InChI Key: QLUNGUFYCBYEBM-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-N-ethylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound features an aminophenyl group, an ethyl group, and a methanesulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-N-ethylmethanesulfonamide typically involves the reaction of 2-aminophenylamine with ethylmethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-N-ethylmethanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(2-Aminophenyl)-N-ethylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Industry: Used in the production of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminophenyl)-N-methylmethanesulfonamide
  • N-(2-Aminophenyl)-N-propylmethanesulfonamide
  • N-(2-Aminophenyl)-N-butylmethanesulfonamide

Uniqueness

N-(2-Aminophenyl)-N-ethylmethanesulfonamide is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in applications where both properties are required, such as in drug development and industrial processes.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

N-(2-aminophenyl)-N-ethylmethanesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-3-11(14(2,12)13)9-7-5-4-6-8(9)10/h4-7H,3,10H2,1-2H3

InChI Key

QLUNGUFYCBYEBM-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1N)S(=O)(=O)C

Origin of Product

United States

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